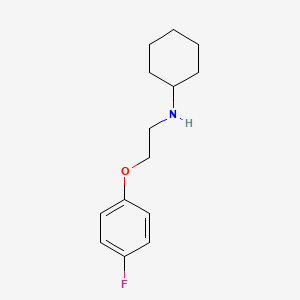

N-(2-(4-fluorophenoxy)ethyl)cyclohexanamine

Overview

Description

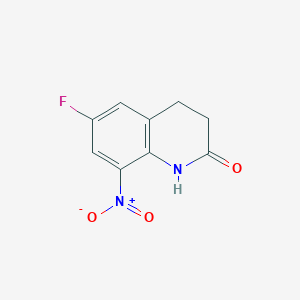

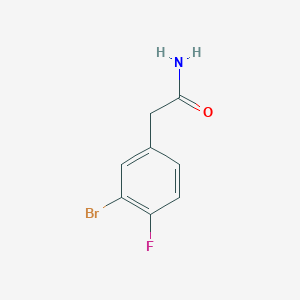

“N-(2-(4-fluorophenoxy)ethyl)cyclohexanamine” is a chemical compound with the molecular formula C14H20FNO . It is not intended for human or veterinary use and is primarily used for research purposes.

Molecular Structure Analysis

The molecular structure of “N-(2-(4-fluorophenoxy)ethyl)cyclohexanamine” consists of 14 carbon atoms, 20 hydrogen atoms, 1 fluorine atom, and 1 nitrogen atom . The InChI string representation of the molecule isInChI=1S/C10H14FNO/c1-2-12-7-8-13-10-5-3-9 (11)4-6-10/h3-6,12H,2,7-8H2,1H3 . Physical And Chemical Properties Analysis

“N-(2-(4-fluorophenoxy)ethyl)cyclohexanamine” has a molecular weight of 237.31 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I consulted .Scientific Research Applications

Analytical Profiling : N-(2-(4-fluorophenoxy)ethyl)cyclohexanamine, among other arylcyclohexylamines, has been characterized using various analytical techniques such as gas chromatography and mass spectrometry. This is essential for identifying and understanding the chemical properties of these compounds (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Fluorescent Probes for pH Measurement : Modified analogs of N-(2-(4-fluorophenoxy)ethyl)cyclohexanamine have been developed as pH-sensitive probes. These probes are useful for measuring intracellular pH, crucial for understanding cellular processes (Rhee, Levy, & London, 1995).

Green Chemistry Applications : A study explored the synthesis of ethyl N-cyclohexyl carbamate from cyclohexanamine, highlighting the potential of using N-(2-(4-fluorophenoxy)ethyl)cyclohexanamine derivatives in environmentally friendly chemical processes (Xu Jing-xiu, 2009).

Conformational Analysis : Research has been conducted on the conformations and relative configurations of amines derived from compounds like N-(2-(4-fluorophenoxy)ethyl)cyclohexanamine. Such studies are crucial for understanding the three-dimensional structures and reactivity of these molecules (Montalvo-González, Iniestra-Galindo, & Ariza-Castolo, 2010).

Pharmacological Research : Despite excluding information related to drug use, dosage, and side effects, it's worth noting that analogs of N-(2-(4-fluorophenoxy)ethyl)cyclohexanamine have been studied for their affinity to glutamate NMDA receptors, which are important in neuropharmacology (Roth et al., 2013).

Amino Acid Separation : Cyclohexanamine, a component of N-(2-(4-fluorophenoxy)ethyl)cyclohexanamine, has been used in chromatographic techniques for the separation of amino acids, an essential process in biochemistry (Mizell & Simpson, 1961).

Shale Inhibition in Drilling : Derivatives of cyclohexanamine have been evaluated as shale inhibitors in water-based drilling fluids, demonstrating their potential in the petroleum industry (Zhong et al., 2016).

Thermodynamic Properties : The thermodynamic properties of cyclohexanamines, including their vapor pressures and enthalpies of vaporization, have been studied, which is significant for chemical engineering applications (Verevkin & Emel̀yanenko, 2015).

properties

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO/c15-12-6-8-14(9-7-12)17-11-10-16-13-4-2-1-3-5-13/h6-9,13,16H,1-5,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPEJXSGEUGMWFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCOC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676366 | |

| Record name | N-[2-(4-Fluorophenoxy)ethyl]cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-fluorophenoxy)ethyl)cyclohexanamine | |

CAS RN |

1226168-13-3 | |

| Record name | N-[2-(4-Fluorophenoxy)ethyl]cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393786.png)

![5-Fluorobenzo[b]thien-2-ylboronic acid](/img/structure/B1393792.png)

![4-Methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1393796.png)

![6-[(Cyclohexylmethyl)amino]pyridine-2-carbonitrile](/img/structure/B1393798.png)

![Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate](/img/structure/B1393801.png)

![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1393806.png)